Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate
Overview
Description
Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate is a chemical compound with the CAS Number: 1286793-02-9. It has a molecular weight of 241.19 and a linear formula of C11H9F2NO3 .
Synthesis Analysis
The synthesis of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate involves several steps. One method involves the intramolecular amidation of ethyl (2-aminophenyl)difluoroacetate. This process involves charging ethyl (2-amino-3,5-dichlorophenyl)difluoroacetate (0.75 mmol) and a DMSO solution of H2SO4 (1.0 M, 1.5 mL) in a two-neck flask in an Ar atmosphere. The mixture is stirred at room temperature for 12 hours. The reaction mixture is then poured into H2O and the product is extracted to ethyl acetate. The ethyl acetate layer is washed with a saturated aqueous solution of NaCl, dried with Na2SO4, and then concentrated under vacuo. The product is isolated using silica gel chromatography .Molecular Structure Analysis
The molecular structure of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate is represented by the linear formula C11H9F2NO3 .Chemical Reactions Analysis
The chemical reactions involving Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate are complex and can involve several stages. One such reaction involves the use of ethyl bromodifluoroacetate and p-aminoethylbenzoate with tris [2-phenylpyridinato-C 2 ,N]iridium (III) and sodium carbonate in dichloromethane at 20℃ for 24 hours .Physical And Chemical Properties Analysis
Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate is a solid at room temperature. It has a high GI absorption and is BBB permeant. It is not a P-gp substrate. It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -6.54 cm/s. It has a lipophilicity Log Po/w (iLOGP) of 1.95 .Scientific Research Applications
Applications in Chemical Synthesis
Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate has been explored in various chemical synthesis processes. Acheson et al. (1979) detailed the rearrangement of Ethyl 3-methylindole-2-carboxylate to ethyl 3-methyl-2-oxoindoline-3-carboxylate using sulphuryl chloride and further transformations accompanied by halogenation effects using bromine or ethyl NN-dichlorocarbamate in aqueous acetic acid (Acheson, R. Morrin et al., 1979).
Insights into Molecular Interactions
Dey et al. (2014) provided insights into the molecular conformation and supramolecular packing in the solid state of biologically active molecules, one being ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate. They studied C–H···O=C and C–H···π intermolecular interactions contributing to the stability of crystal packing, highlighting the significance of weak intermolecular interactions in the solid state of these molecules (Dey, D. et al., 2014).
Synthesis of Bioactive Compounds
Bolotov et al. (1985) investigated the synthesis of 3,3-diphenyl-4 and 5-carboxy-2-oxoindoline-l-acetic acids, which have biological activity, starting from esters of 3,3-diphenyl-2-oxoindoline-4and 5-carboxylic acids. They demonstrated the synthesis process and the reaction conditions, providing a foundation for further exploration in this field (Bolotov, V. et al., 1985).
Safety And Hazards
properties
IUPAC Name |
ethyl 3,3-difluoro-2-oxo-1H-indole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c1-2-17-9(15)6-3-4-8-7(5-6)11(12,13)10(16)14-8/h3-5H,2H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZCXSAYHHSJLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.